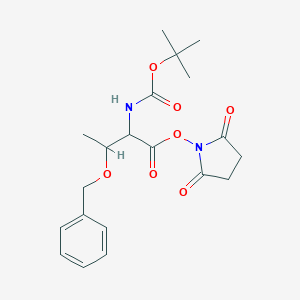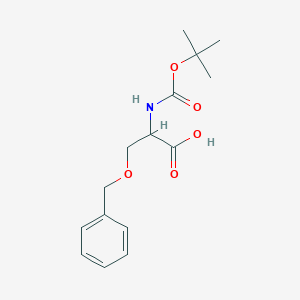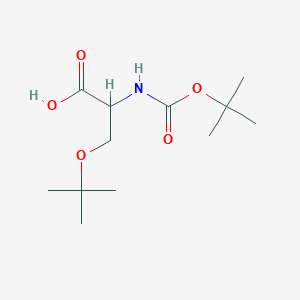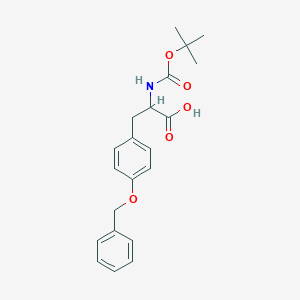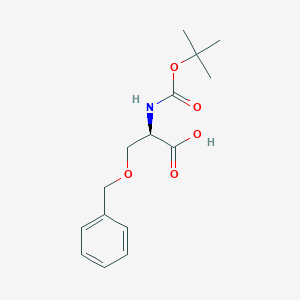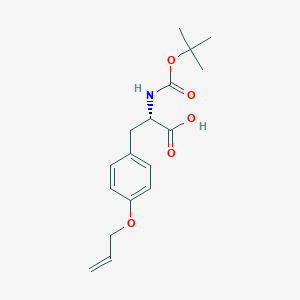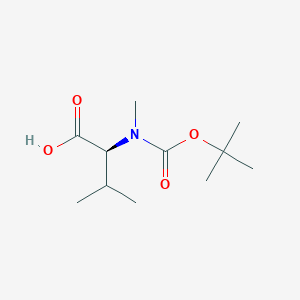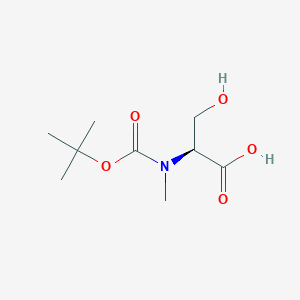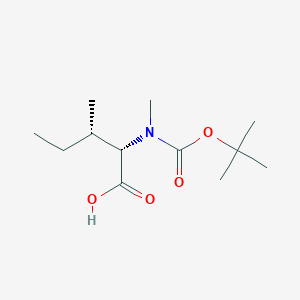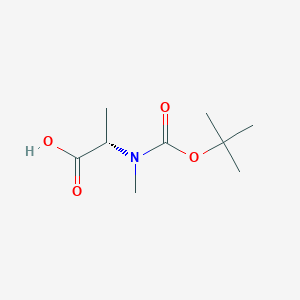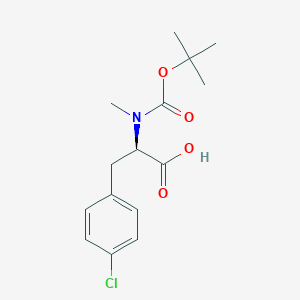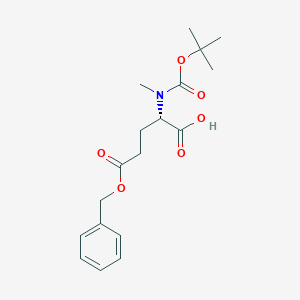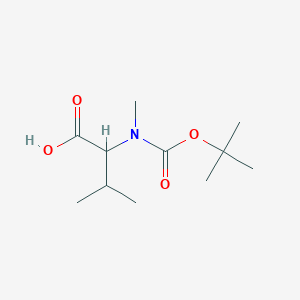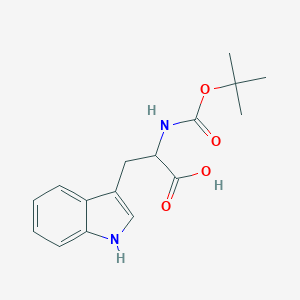
Boc-Trp-OH
Descripción general
Descripción
Boc-Trp-OH, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The compound has the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol .
Aplicaciones Científicas De Investigación
Boc-Trp-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: This compound is a building block for the synthesis of peptides and proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: This compound is used in studies involving protein structure and function.
Industrial Applications: It is used in the production of various biochemical products.
Mecanismo De Acción
Target of Action
Boc-Trp-OH, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan, is primarily used in peptide synthesis . The primary targets of this compound are the amino functions in peptides and proteins . These targets play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
This compound interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in a so-called Boc-derivative . This compound can be cleaved by mild acidolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis . The compound plays a key role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .
Pharmacokinetics
It’s known that the compound is stable under certain conditions, such as catalytic hydrogenolysis or sodium in liquid ammonia
Análisis Bioquímico
Biochemical Properties
Boc-Trp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context of the biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-OH typically involves the protection of the amino group of L-tryptophan with the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, efficient mixing, and controlled reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or extraction methods .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Trp-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: This compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, sodium hydroxide, and solvents like tetrahydrofuran (THF) or acetonitrile.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Boc-Phe-OH: Nα-(tert-Butoxycarbonyl)-L-phenylalanine
Boc-Met-OH: Nα-(tert-Butoxycarbonyl)-L-methionine
Boc-His-OH: Nα-(tert-Butoxycarbonyl)-L-histidine
Uniqueness
Boc-Trp-OH is unique due to the presence of the indole side chain of tryptophan, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in the synthesis of peptides and proteins that require tryptophan residues .
Propiedades
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884506 | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-14-5 | |
| Record name | N-tert-Butoxycarbonyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyloxycarbonyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-Trp-OH often used in peptide synthesis instead of unprotected tryptophan?
A1: The indole ring in tryptophan is susceptible to oxidation and electrophilic attack during peptide synthesis reactions. [, ] The Boc group acts as a protecting group, shielding the amino group of tryptophan and preventing unwanted side reactions. [, ] This protection strategy allows for controlled and efficient peptide bond formation.
Q2: Are there any challenges associated with using this compound in peptide synthesis?
A2: Yes, one challenge is the potential for tryptophan decomposition during the removal of the Boc protecting group using strong acids. [] Studies have shown that byproducts, such as H-Trp(2'-p-methoxybenzyl)-OH, can form when using trifluoroacetic acid. []
Q3: How can this decomposition be minimized during Boc deprotection?
A3: Researchers have found that adding a scavenger system, such as a mixture of thioanisole, ethanedithiol, and skatole, to the reaction mixture can effectively suppress the formation of these byproducts. [] Additionally, using 4N ethanesulfonic acid instead of trifluoroacetic acid for deprotection can further reduce byproduct formation. []
Q4: Besides its role as a protected amino acid, has this compound been used in any other interesting applications?
A4: Yes, this compound was used as a starting material in the synthesis of a cyclic β-tetrapeptide designed to mimic the structure of somatostatin. [] This peptide, cyclo(β-HPhe-β-HThr-β-HLys-β-HTrp), was found to have micromolar affinities for human somatostatin receptors. [] This research highlights the potential of using Boc-protected amino acids in developing novel peptidomimetics.
Q5: Were there any spectroscopic studies conducted on this compound?
A5: Yes, researchers investigated the two-photon excitation properties of this compound dissolved in propylene glycol using femtosecond laser pulses. [] They determined key molecular parameters such as fluorescence lifetime, rotational correlation time, anisotropy, and molecular parameters according to Vasyutinskii theory. [] This research provides valuable insights into the excited-state dynamics of this compound and its potential applications in fluorescence-based techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


